Benzalpinacolone
Overview
Description
Benzalpinacolone, also known as 2,2,2-Triphenylacetophenone or 1,2,2,2-tetraphenylethanone, is a chemical compound with the molecular formula C26H20O . It has an average mass of 348.436 Da and a monoisotopic mass of 348.151428 Da .
Synthesis Analysis
This compound can be synthesized from benzophenone through a two-step synthetic scheme. The first step involves a light-catalyzed radical reaction to convert benzophenone to benzopinacol using a photochemical reaction . The second step involves the acid-catalyzed dehydration of benzopinacol followed by rearrangement to benzopinacolone . This reaction illustrates the concept of carbocation rearrangement to a more stable carbocation .Molecular Structure Analysis
The molecular structure of this compound consists of a central carbon atom bonded to three phenyl groups and a carbonyl group . The molecule is symmetrical, which means it has the same structure on both sides of the central carbon atom .Chemical Reactions Analysis
The pinacol rearrangement is a key chemical reaction involving this compound . This rearrangement was the first molecular rearrangement identified by early chemists . The reaction involves the conversion of benzopinacol to benzopinacolone, with the formation of a relatively stable 3º-carbocation .Physical and Chemical Properties Analysis
This compound has a molecular formula of C26H20O, an average mass of 348.436 Da, and a monoisotopic mass of 348.151428 Da . More detailed physical and chemical properties would require specific experimental measurements.Scientific Research Applications
Endocrine Disruption Properties : Benzophenone derivatives, including Benzalpinacolone, have been studied for their interaction with human estrogen receptors. These compounds, widely used in pharmaceutical and cosmetic industries, have been found to be full agonists of human estrogen receptor alpha and beta. They exhibit anti-androgenic activity, suggesting a potential role as endocrine disrupters in humans and wildlife (Molina-Molina et al., 2008).
Chemical Reactions and Derivatives : this compound has been studied in chemical reactions with chlorosulfonic acid. This research provides insights into the conversion processes and reaction mechanisms involving this compound, indicating its importance in synthetic chemistry (Cremlyn et al., 1990).
Biocidal Properties : Studies on the effects of biocides, including compounds related to this compound, have shown that they can influence the resistance of microorganisms like Klebsiella pneumoniae. Such research is crucial in understanding how biocides affect microbial resistance, impacting both healthcare and environmental safety (Tsуrkunova et al., 2022).
Pharmaceutical Applications : The use of this compound in pharmaceutical formulations has been investigated for its potential effects. This includes its role in formulations that might interact with biological systems or contribute to therapeutic effects (Altavilla, 2020).
Toxicology and Safety Assessment : Research on benzalkonium chloride, a related compound, has explored its effects on biological tissues like the eye's cornea. Such studies are vital for assessing the safety and potential toxicological effects of this compound-related compounds in various applications (Sarkar et al., 2012).
Mechanism of Action
The mechanism of action of Benzalpinacolone involves the formation of a relatively stable 3º-carbocation, which can return to pinacol by reaction in the presence of isotopically labeled water . A 1,2-methyl shift generates an even more stable carbocation in which the charge is delocalized by heteroatom resonance .
Safety and Hazards
Properties
IUPAC Name |
(E)-4,4-dimethyl-1-phenylpent-1-en-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-13(2,3)12(14)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFHIZDYJXYXOJ-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C/C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29569-91-3, 538-44-3 | |
Record name | NSC311448 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=311448 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzalpinacolone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15299 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4-dimethyl-1-phenylpent-1-en-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.905 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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